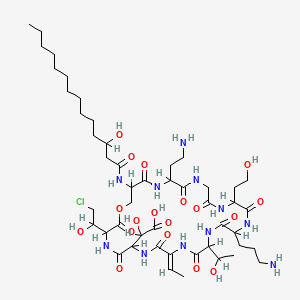
Syringotoxin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Syringotoxin B is a natural product found in Pseudomonas syringae with data available.
Applications De Recherche Scientifique
Antifungal Activity
In Vitro Efficacy
Syringotoxin B has been evaluated for its antifungal activity against various pathogenic fungi. Studies indicate that it exhibits a broad spectrum of antifungal effects, particularly against yeasts compared to filamentous fungi. The minimum inhibitory concentrations (MICs) for this compound range from 0.8 to 200 micrograms per milliliter, which are generally higher than those for other lipopeptides like syringomycin E and syringostatin A .
Comparison with Other Compounds
In comparative studies, this compound was found to be less toxic to erythrocytes than its counterparts, suggesting a favorable safety profile for potential therapeutic applications. Its lower activity against certain fungi indicates that modifications could enhance its efficacy as an antifungal agent .
Agricultural Applications
Biocontrol Agent
Given its antifungal properties, this compound has potential as a biocontrol agent in agriculture. It can be utilized to protect crops from fungal pathogens, thereby reducing reliance on synthetic fungicides. This application aligns with sustainable agricultural practices aimed at minimizing chemical inputs while maintaining crop health .
Seed Treatment
Research has explored the use of this compound in seed treatments to enhance seedling vigor and protect against soilborne pathogens such as Pythium ultimum. This application is particularly relevant in organic farming systems where chemical fungicides are restricted .
Future Research Directions
Modification and Optimization
Future studies should focus on chemical modifications of this compound to improve its antifungal potency and reduce toxicity to human cells. Such modifications could lead to the development of novel antifungal agents capable of overcoming resistance seen with conventional antifungals .
Clinical Applications
The potential for this compound as a therapeutic agent against fungal infections in immunocompromised patients warrants further investigation. Given the increasing prevalence of fungal infections and resistance to existing treatments, exploring new compounds like this compound could provide valuable alternatives in clinical settings .
Propriétés
Numéro CAS |
65547-14-0 |
|---|---|
Formule moléculaire |
C48H82ClN11O18 |
Poids moléculaire |
1136.7 g/mol |
Nom IUPAC |
2-[(9Z)-24-(2-aminoethyl)-15-(3-aminopropyl)-3-(2-chloro-1-hydroxyethyl)-9-ethylidene-12-(1-hydroxyethyl)-18-(2-hydroxyethyl)-27-(3-hydroxytetradecanoylamino)-2,5,8,11,14,17,20,23,26-nonaoxo-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C48H82ClN11O18/c1-4-6-7-8-9-10-11-12-13-15-27(63)22-34(65)54-32-25-78-48(77)37(33(64)23-49)59-46(74)38(39(67)47(75)76)60-41(69)28(5-2)55-45(73)36(26(3)62)58-43(71)29(16-14-19-50)56-42(70)31(18-21-61)53-35(66)24-52-40(68)30(17-20-51)57-44(32)72/h5,26-27,29-33,36-39,61-64,67H,4,6-25,50-51H2,1-3H3,(H,52,68)(H,53,66)(H,54,65)(H,55,73)(H,56,70)(H,57,72)(H,58,71)(H,59,74)(H,60,69)(H,75,76)/b28-5- |
Clé InChI |
GFIQMTUSPKSFSY-XNUQMYNASA-N |
SMILES |
CCCCCCCCCCCC(CC(=O)NC1COC(=O)C(NC(=O)C(NC(=O)C(=CC)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC1=O)CCN)CCO)CCCN)C(C)O)C(C(=O)O)O)C(CCl)O)O |
SMILES isomérique |
CCCCCCCCCCCC(CC(=O)NC1COC(=O)C(NC(=O)C(NC(=O)/C(=C/C)/NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC1=O)CCN)CCO)CCCN)C(C)O)C(C(=O)O)O)C(CCl)O)O |
SMILES canonique |
CCCCCCCCCCCC(CC(=O)NC1COC(=O)C(NC(=O)C(NC(=O)C(=CC)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC1=O)CCN)CCO)CCCN)C(C)O)C(C(=O)O)O)C(CCl)O)O |
Synonymes |
syringotoxin syringotoxin B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















